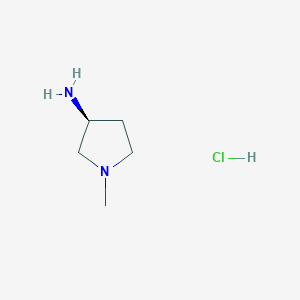
Ethyl 5-chloro-2-methylnicotinate
Descripción general
Descripción
Ethyl 5-chloro-2-methylnicotinate is a chemical compound with the molecular formula C9H10ClNO2 . It is used in various fields of research.
Synthesis Analysis
The synthesis of this compound involves a synthetic pathway using ethyl nicotinate as a starting material . Ethyl nicotinate is derived from nicotinic acid (niacin), a synthetic chemical produced from petrochemical sources .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for this compound isInChI=1S/C9H10ClNO2/c1-3-13-9(12)8-4-7(10)5-11-6(8)2/h4-5H,3H2,1-2H3 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 199.63 g/mol . It has a topological polar surface area of 39.2 Ų and a complexity of 187 . The compound has 3 rotatable bonds .Aplicaciones Científicas De Investigación
Synthesis in Drug Development
Ethyl 5-chloro-2-methylnicotinate has been utilized in the synthesis of various pharmaceutical compounds. For instance, it was used in the development of AZD1283, a P2Y12 receptor antagonist, indicating its role in the synthesis of complex drug molecules (Andersen et al., 2013).
Process Improvement in Drug Manufacturing
Significant process improvements in terms of yield, purity, and operability have been achieved in the manufacturing of this compound. These advancements have increased the overall process yield from 15% to 73%, showing the compound's role in efficient drug manufacturing (Bell et al., 2012).
Novel Compound Synthesis
This compound has been employed in the synthesis of new compounds, such as in the creation of 1, 6-naphthyridine and its derivatives. This demonstrates its utility in the development of novel chemical entities (Ikekawa, 1958).
Development of Molluscicides
This compound has also been used in the synthesis of thiazolo[5,4-d]pyrimidines with molluscicidal properties, indicating its applications in agricultural and environmental chemistry (El-bayouki & Basyouni, 1988).
Agricultural Applications
In agriculture, derivatives of this compound have been studied for their potential as fungicides, particularly against diseases like rice sheath blight, highlighting its application in crop protection (Chen, Li, & Han, 2000).
Research in Organic Chemistry
The compound has been involved in the formation of ethyl esters of 6-alkyl(aryl, benzyl, cyclohexyl)-4-chloromethyl-2-methylnicotinic acids, showing its role in various organic synthesis processes (Gadzhili et al., 2005).
Supramolecular Chemistry
This compound was key in synthesizing a pyridone-based phthalimide fleximer, aiding in the exploration of supramolecular self-assembly through noncovalent interactions (Dowarah et al., 2022).
Propiedades
IUPAC Name |
ethyl 5-chloro-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-4-7(10)5-11-6(8)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFXNMXWXUGGBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694244 | |
| Record name | Ethyl 5-chloro-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
868636-76-4 | |
| Record name | Ethyl 5-chloro-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1394468.png)



![2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1394475.png)



![3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester](/img/structure/B1394483.png)

![(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1394487.png)


